(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(naphthalen-1-yl)methanone
Description
The compound (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(naphthalen-1-yl)methanone is a complex organic molecule featuring a quinoline core fused with a dithiolo ring system and a naphthalene moiety
Properties
IUPAC Name |
(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2S3/c1-4-28-16-12-13-20-19(14-16)21-22(30-31-24(21)29)25(2,3)26(20)23(27)18-11-7-9-15-8-5-6-10-17(15)18/h5-14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFFEDNTIYCSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiolo ring system and the naphthalene moiety. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dithiolo Ring System: This step involves the cyclization of appropriate thiol precursors with the quinoline core under controlled conditions.
Attachment of the Naphthalene Moiety: This is typically done through Friedel-Crafts acylation, where the quinoline-dithiolo intermediate reacts with naphthalene in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(naphthalen-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the naphthalene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(naphthalen-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Acting as an agonist or antagonist at various receptors.
Comparison with Similar Compounds
(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(naphthalen-1-yl)methanone: can be compared with similar compounds such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Other Quinoline Derivatives: Compounds with similar quinoline cores but different substituents, which may have varying biological activities and applications.
The uniqueness of This compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(naphthalen-1-yl)methanone , with a molecular formula of and a molecular weight of 448.58 g/mol, is an intriguing member of the dithioloquinoline family. This compound exhibits significant potential in various biological applications due to its unique structural features and associated biological activities.
Chemical Structure
The compound's structure includes a quinoline backbone fused with a dithiolo moiety and an ethoxy substituent. The presence of sulfur atoms contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.58 g/mol |
| CAS Number | 331944-32-2 |
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a range of biological activities:
- Antimicrobial Properties : Several derivatives of dithioloquinoline compounds have shown promising antimicrobial activities against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Potential : Compounds with similar scaffolds have been investigated for their ability to inhibit key receptor tyrosine kinases (RTKs) involved in tumor growth and metastasis. This includes inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .
- Parasite Inhibition : Recent studies have highlighted the potential of dithioloquinoline derivatives in disrupting metabolic pathways in parasites responsible for diseases such as malaria and leishmaniasis .
Antimicrobial Activity
A study conducted on various dithioloquinoline derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 μM against pathogenic bacteria. This suggests their potential use as effective antimicrobial agents.
Anticancer Activity
In vitro assays have revealed that compounds structurally similar to (8-ethoxy-4,4-dimethyl-1-thioxo...) can significantly inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways associated with RTKs .
Interaction Studies
Research focusing on the interaction of this compound with biological targets has shown that it may act as a noncompetitive inhibitor for certain enzymes involved in redox reactions within cells. This interaction leads to increased levels of reactive oxygen species (ROS), contributing to the unviability of parasites .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?
The compound’s synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps may include:
- Reflux conditions : Ethanol or DMF-EtOH mixtures (1:1) under reflux for 2–4 hours to promote cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in recrystallization .
- Purification : Column chromatography or recrystallization from solvent mixtures (e.g., DMF-EtOH) to remove unreacted precursors .
Analytical techniques like TLC and NMR are critical for monitoring reaction progress and confirming purity .
Q. What analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of ethoxy, dimethyl, and naphthyl groups. Key signals include δ 1.3–1.5 ppm (ethoxy CH₃) and aromatic protons at δ 7.0–8.5 ppm .
- Elemental analysis (CHNS) : Validates empirical formula by quantifying C, H, N, and S content, with deviations <0.3% indicating high purity .
- Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns to confirm the backbone structure .
Q. How does the ethoxy group influence the compound’s physicochemical properties?
The ethoxy group enhances solubility in organic solvents (e.g., DMSO, ethanol) and may modulate electronic effects on the quinoline core, altering reactivity in subsequent derivatization . Comparative studies with methoxy analogs suggest ethoxy derivatives exhibit improved metabolic stability in biological systems .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) with standardized concentrations (e.g., 1–100 µM) to rule out false positives/negatives .
- Structural analogs : Compare activity with derivatives (e.g., 5-butyryl or methoxy variants) to isolate functional group contributions .
- In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities for targets like 5-lipoxygenase (5-LOX) and validate with in vitro assays .
Q. How can the environmental fate of this compound be studied systematically?
- Experimental design : Adapt the INCHEMBIOL framework :
- Phase 1 : Assess abiotic stability (hydrolysis, photolysis) under controlled pH and UV conditions.
- Phase 2 : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS quantification.
- Phase 3 : Long-term ecotoxicology studies (e.g., algal growth inhibition) to determine EC₅₀ values .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for medicinal chemistry applications?
- X-ray crystallography : Resolve 3D structure to identify key binding motifs (e.g., dithiolo-quinoline conformation) .
- SAR table :
| Derivative | Modification | Biological Activity (IC₅₀) | Stability (t₁/₂ in PBS) |
|---|---|---|---|
| Parent compound | None | 10 µM (5-LOX inhibition) | 8.2 hours |
| 5-Butyryl analog | Increased lipophilicity | 7.5 µM | 12.1 hours |
| Methoxy variant | Reduced steric bulk | 15 µM | 6.8 hours |
Q. How can computational methods optimize its application in materials science?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess suitability as a semiconductor .
- Solvatochromism studies : Measure UV-vis spectral shifts in solvents of varying polarity to evaluate charge-transfer potential .
Methodological Best Practices
Q. Designing a robust experimental framework for biological studies
Q. Validating synthetic yields under scaled conditions
- Kilogram-scale pilot : Optimize stirring rate (>500 rpm) and solvent volume (5–10 L/kg substrate) to maintain reaction efficiency .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor key intermediates and minimize side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
